molecular formula C9H5F3O3 B13679087 3-Hydroxy-5-(trifluoromethyl)isobenzofuran-1(3H)-one

3-Hydroxy-5-(trifluoromethyl)isobenzofuran-1(3H)-one

Cat. No.: B13679087
M. Wt: 218.13 g/mol
InChI Key: DGJKSYKMSMVFLF-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(trifluoromethyl)isobenzofuran-1(3H)-one is a chemical compound known for its unique structure and properties. It belongs to the class of isobenzofurans, which are characterized by a fused benzene and furan ring system. The presence of a trifluoromethyl group and a hydroxyl group in its structure makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(trifluoromethyl)isobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-hydroxyphthalic anhydride with trifluoromethyl ketones in the presence of a base can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(trifluoromethyl)isobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of 3-oxo-5-(trifluoromethyl)isobenzofuran-1(3H)-one, while reduction can yield 3-hydroxy-5-(trifluoromethyl)isobenzofuran.

Scientific Research Applications

3-Hydroxy-5-(trifluoromethyl)isobenzofuran-1(3H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(trifluoromethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and trifluoromethyl groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds, participate in electron transfer reactions, and interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyisobenzofuran-1(3H)-one: Lacks the trifluoromethyl group, leading to different reactivity and properties.

    5-(Trifluoromethyl)isobenzofuran-1(3H)-one: Lacks the hydroxyl group, affecting its chemical behavior and applications.

Uniqueness

The presence of both the hydroxyl and trifluoromethyl groups in 3-Hydroxy-5-(trifluoromethyl)isobenzofuran-1(3H)-one makes it unique compared to its analogs. These functional groups contribute to its distinct reactivity, making it valuable for specific chemical and biological applications.

Properties

Molecular Formula

C9H5F3O3

Molecular Weight

218.13 g/mol

IUPAC Name

3-hydroxy-5-(trifluoromethyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)4-1-2-5-6(3-4)8(14)15-7(5)13/h1-3,8,14H

InChI Key

DGJKSYKMSMVFLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(OC2=O)O

Origin of Product

United States

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